7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a synthetic organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-1-tetralone and 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reaction Conditions: These starting materials are dissolved in methanol, and an aqueous solution of sodium hydroxide (25%) is added.
Monitoring: The progress of the reaction is monitored using silica gel thin-layer chromatography (TLC) at 254 nm.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its biological activity by influencing its binding affinity and specificity to target proteins and enzymes. The compound’s planar structure and functional groups allow it to participate in hydrogen bonding and other interactions, which are essential for its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: This compound shares the trifluoromethyl and methoxy groups but has a quinoline ring instead of a tetrahydronaphthalene ring.
4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran: This compound has a benzofuran ring and a bromine atom in addition to the trifluoromethyl and methoxy groups.
Uniqueness
7-Methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which provides distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C12H13F3O2/c1-17-10-3-2-8-4-5-11(16,12(13,14)15)7-9(8)6-10/h2-3,6,16H,4-5,7H2,1H3 |
InChI Key |
IRFQCAVJHBGOIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2)(C(F)(F)F)O)C=C1 |
Origin of Product |
United States |
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